molecular formula C4H10O2 B1301860 (R)-2-Methoxypropan-1-ol CAS No. 6131-59-5

(R)-2-Methoxypropan-1-ol

Cat. No.: B1301860
CAS No.: 6131-59-5
M. Wt: 90.12 g/mol
InChI Key: YTTFFPATQICAQN-SCSAIBSYSA-N
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Description

®-2-Methoxypropan-1-ol, also known as ®-propylene glycol monomethyl ether, is an organic compound with the molecular formula C4H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as a solvent in various industrial applications due to its ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Methoxypropan-1-ol can be synthesized through several methods. One common method involves the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process.

Industrial Production Methods

In industrial settings, ®-2-Methoxypropan-1-ol is produced on a large scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-2-methoxypropanoic acid.

    Reduction: Reduction reactions can convert it into ®-2-methoxypropan-1-amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: ®-2-methoxypropanoic acid

    Reduction: ®-2-methoxypropan-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-2-Methoxypropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a cryoprotectant in biological studies, helping to preserve cells and tissues at low temperatures.

    Medicine: It is used in the formulation of pharmaceuticals, particularly in drug delivery systems.

    Industry: It is employed in the production of coatings, inks, and cleaning agents due to its excellent solvent properties.

Mechanism of Action

The mechanism of action of ®-2-Methoxypropan-1-ol involves its interaction with various molecular targets. As a solvent, it can dissolve both polar and non-polar substances, facilitating chemical reactions and processes. In biological systems, it can penetrate cell membranes, aiding in the delivery of drugs and other therapeutic agents.

Comparison with Similar Compounds

®-2-Methoxypropan-1-ol can be compared with other similar compounds such as:

    (S)-2-Methoxypropan-1-ol: The enantiomer of ®-2-Methoxypropan-1-ol, which has similar properties but different biological activities.

    Ethylene glycol monomethyl ether: Another solvent with similar applications but different chemical structure and properties.

    Propylene glycol: A related compound with similar solvent properties but lacking the methoxy group.

The uniqueness of ®-2-Methoxypropan-1-ol lies in its chiral nature, which can lead to different interactions and effects in biological systems compared to its non-chiral counterparts.

Properties

IUPAC Name

(2R)-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFFPATQICAQN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369954
Record name (R)-2-Methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-59-5
Record name 2-Methoxy-1-propanol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methoxypropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXY-1-PROPANOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBP4G166FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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